

Physicochemical properties of 2-(Trifluoromethyl)-tri

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Cat. No.:	B3149919

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (CAS No. 681249-56-9). The document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of the molecule's properties and its use in pharmaceutical applications. We will explore its chemical identity, lipophilicity, solubility, acidity, and thermal stability, grounding the discussion in both predicted data and observed relationships between the molecule's distinct structural features—notably the trifluoromethyl group and the fused heterocyclic system—and its observed protocols for in-house verification.

Introduction: Strategic Importance in Medicinal Chemistry

2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine has emerged as a high-value building block in contemporary drug discovery, primarily due to its role as a key intermediate in the industrial-scale production of Fluzoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor investigated in oncology.^[1]

The incorporation of the trifluoromethyl (-CF₃) group is a deliberate strategic choice in medicinal chemistry. This powerful electron-withdrawing group serves as a key scaffold. It is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability and bioavailability in cancer cells.^[1] Understanding the precise physicochemical parameters of this intermediate is therefore not merely an academic exercise; it is a prerequisite for its successful application in therapeutics.

Chemical Identity and Structural Features

A precise understanding of the molecule's identity is the foundation for all subsequent analysis. The key identifiers and structural details are summarized below:

Parameter	Value
IUPAC Name	2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine
CAS Number	681249-56-9
Molecular Formula	C ₆ H ₃ F ₃ N ₄
Molecular Weight	188.11 g/mol
Canonical SMILES	C1=CN2C(=NC(=N2)C(F)(F)F)C=N1
InChI Key	PODZNIVAQJSKBB-UHFFFAOYSA-N
Appearance	White to light yellow solid

The structure consists of a fused bicyclic system: a pyrazine ring and a 1,2,4-triazole ring. The potent electron-withdrawing trifluoromethyl group is attached to the nitrogen atom of the triazole ring, which is fused to the pyrazine ring. The distribution of the trifluoromethyl group across the entire heterocyclic system is a key factor in its chemical reactivity and physical properties.

Core Physicochemical Properties: A Synthesized View

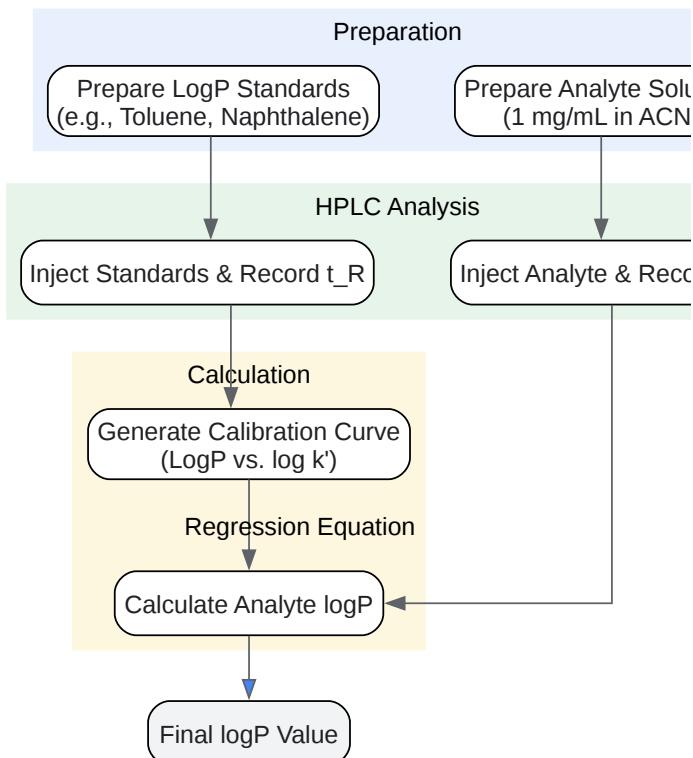
The utility of a pharmaceutical intermediate is dictated by its physicochemical profile. This section consolidates the known properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine based on experimental observations.

Property	Predicted/Observed Value	Significance & Causality
Density	$1.69 \pm 0.1 \text{ g/cm}^3$ (Predicted)	The high density is typical for fluorinated resulting from increased molecular mass packing.
pKa	-2.12 ± 0.30 (Predicted)	The extremely low pKa indicates that the weak base. The $-\text{CF}_3$ group strongly with density from the N-heterocyclic rings, dra the basicity of the nitrogen atoms.
logP	≈ 2.5 (Estimated)	This value suggests moderate lipophilicity. The $-\text{CF}_3$ group is the primary contributor, bal N-atoms in the rings. This property is crit and membrane permeability.
Solubility	Low in water; High in DMF, DMSO; Moderate in DCM, Chloroform	The low aqueous solubility is a direct cor moderate lipophilicity and lack of easily ionizable groups. High solubility in polar aprotic and chlorinated solvents is suitable for a wide range of synthetic reactions.
Thermal Stability	Stable under ambient conditions. Analogous structures are stable up to 200°C .	The fused aromatic ring system and the $-\text{CF}_3$ group contribute to high thermal stability, a favo industrial synthesis which may involve elevated temperatures.

Experimental Determination Protocols

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details robust, step-by-step protocols for determining the physicochemical properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. These methods are designed to be self-validating and reflect standard practices in pharmaceutical development.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC


Rationale: The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. RP-HPLC provides a rapid and reliable determination of logP by correlating a compound's retention time with that of known standards. The C18 stationary phase is commonly used for this analysis.

Step-by-Step Methodology:

- Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of well-characterized logP standards (e.g., uracil, toluene, naphthalene) in a suitable organic solvent.
- Preparation of Analyte Solution: Prepare a 1 mg/mL stock solution of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in acetonitrile.
- HPLC System Configuration:
 - Column: C18, 4.6 mm x 150 mm, 5 μm particle size.
 - Mobile Phase A: Water (0.1% Formic Acid).
 - Mobile Phase B: Acetonitrile (0.1% Formic Acid).
 - Gradient: 5% B to 95% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Column Temperature: 25°C.

- Calibration Curve Generation: Inject each logP standard and record its retention time (t_R). Plot the known logP values of the standards against the time, determined by injecting uracil.
- Analyte Analysis: Inject the analyte solution and record its retention time. Calculate its k' .
- logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the analyte from its k' value.

Workflow for logP Determination by RP-HPLC

[Click to download full resolution via product page](#)

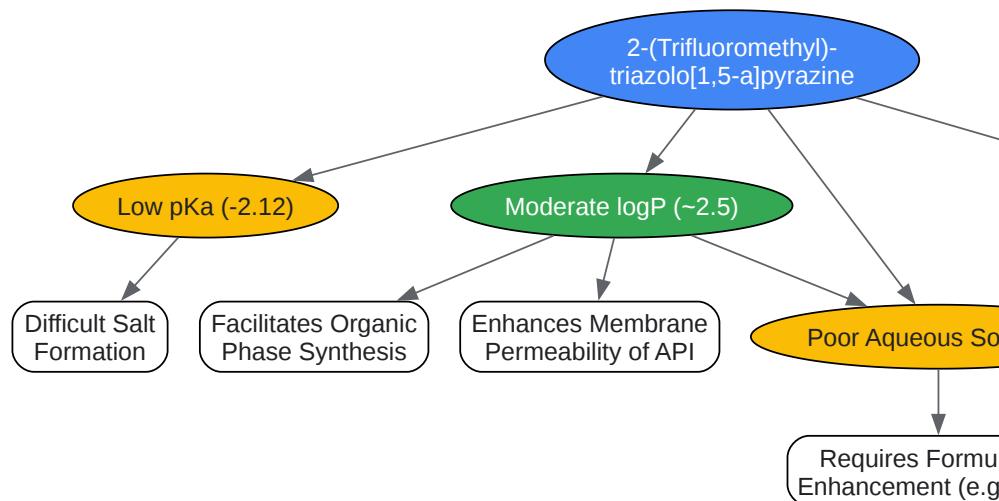
Caption: Workflow for logP determination using RP-HPLC.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: The pKa value governs the ionization state of a molecule at a given pH, which directly impacts its solubility, permeability, and target binding. To observe a clear inflection point, a suitable solvent like N,N-dimethylformamide (DMF) is used due to its high dielectric constant and ability to dissolve the analyte.

Step-by-Step Methodology:

- System Calibration: Calibrate a pH meter equipped with a glass electrode for non-aqueous measurements using standard buffers.
- Titrant Preparation: Prepare a standardized 0.1 M solution of a strong acid suitable for non-aqueous titration, such as perchloric acid in dioxane.
- Analyte Preparation: Accurately weigh and dissolve a known amount of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in a measured volume of DMF to create a 1 M solution.
- Titration Procedure:
 - Place the analyte solution in a titration vessel and immerse the calibrated electrode.
 - Add the titrant in small, precise increments (e.g., 0.05 mL).


- Record the potential (mV) or pH reading after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the recorded potential/pH versus the volume of titrant added.
 - Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.
 - The pKa is equal to the pH at the half-equivalence point.

Implications for Synthesis and Drug Development

The physicochemical profile of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine has direct and practical consequences for its application.

- Synthesis Route Optimization: Its high solubility in common organic solvents facilitates its use in a variety of reaction conditions.[1][2] The industrial synthesis route often leverages the compound's high thermal stability.[1] The final step often involves a pH adjustment and extraction, where knowledge of its pKa and solubility is critical.
- Role in Final API Properties: As a core fragment of Fluzoparib, its properties are inherited by the final drug molecule. The moderate lipophilicity (log P ~-2.5) allows for formulation and lipid permeability for absorption and distribution to target tissues.[1]
- Formulation Challenges: The low aqueous solubility necessitates careful consideration during the formulation of any final drug product. Strategies such as solid dispersions, or lipid-based formulations may be required to ensure adequate bioavailability.

Relationship between Physicochemical Properties and Development Viability

[Click to download full resolution via product page](#)

Caption: Interplay of core properties and their impact on development.

Conclusion

2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is more than a simple intermediate; it is an enabling fragment whose specific physicochemical characteristics—defined by moderate lipophilicity, very low basicity, poor aqueous solubility, and high thermal stability—presents both opportunities and challenges. A combination of robust synthetic processes and effective drug formulation strategies, ultimately accelerating the journey from chemical entity to clinical candidate. To validate these critical parameters and build a foundation of scientific integrity for their development programs.

References

- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine - Vulcanchem. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWKJYjdAdqPNGxRQI8mx6EvQh67MKOVcE0qSFT0V0DXrFqVduclpplhfjTOgbFhB52gpd1dsbjVjvkrxLd5agNCS0dMqOUJcVfrw=>]

- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine - Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYXQDTNixyWlqPYxorOdtTfcYmlH49VqoFfC2hkj7Ngsi1MjLqwk4KE8UnBT1k066f_qjm6hTINilacbszw5FVyugoXUNZ4Wf1EMp23H2wEPu6UCYTwZ7WQqsf6k-Oky73SQRH6u]
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE(681249-56-9) 1H NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/Dyajuz7_UUBs9Bj9vePTiAbV7LtsllTtjBry87DKRCm8lYDd3uBZGKy0RR44SJfU74LA6DohC5-zlZqZqW8tcLvX9Cj4CX19kxFdjkzW7HdZLsFvd9IC5]
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9 - ZaiQi Bio-Tech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/eRSpd4cpdaJHS_58vnicEBVrfqrQM0m1tR-pGJ0ghMKlj_INutGK8JxUym8mFV9O9ltJjGbUF-qAr2jXfDX7__7OsJ660PqC89tzTHKMh7pEKCXcNnJ]
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine(486460-21-3) 1H NMR spectrum - ChemicalBook. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeQLnb0PJAXieYlvMyFoFAEExMsbpvjnNpY7CbwtcJrDcngbacnnwR508fPGrGFnVETXaAH2aUrgQmYYxHYneEsjOjE-ZIj4UK0I>]
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE - Edu Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4abC7CetDHKSZoatdCauUsuAmM6HC94E5ffRptVqSEsnmvIEs6VDAoZsGa6fPS_Lr4mlazf3_mz28npNyUuRdb5tvLSy60slpE2]
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE - CHEMFISH TOKYO CO., LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/Zng5tbEHdtw41v67L5ZigSvMVK97DgI-k6059CkXPW9AWScFGIXePIz5660ThUcMzt81mBiSZCK2mlmjSRE_RM40M=]
- [1][2][3]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGolP1S1DwFu1D01FlgG3OYeEXGx6H9uHAnF4qMSwBAJYeA5LPlzDgNig5nQ8M9W0zQnGfF7rv7LRS8CMS-ydbAALHmbOzP5w7RdHbVl3md4e>]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLENsFhSLTo6M4V0Qs9qP3uia8wW2VZh1n4d3VunfVJuNhpW9yhpZjzTpMbzRTYh_mJp32uOuWDpB4pSPfByapWEIYMXqZul]
- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVyaaftwlOaBjRGNuFXcbg1kih47T3OtlQuwzuHIN7QYg1uH0ng1Yqox1oUwfFjof23Vp_g1m3qeQ4CarZrmmAR9qfeCIsbxYnKeneQy_oJluMO-yh2dsuZStS0fn27ecHdzensJGTB0xXH4zW_nrcEl3EPwUWBcDY8Avs9ZaZQMTxjCm6QkN_CGB8PSxP1HwjBxnQ==]
- Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjZMKP7nNPqf3IRQ0mA2AsmzKy5AhJsTB62KLSIN1seleyDM1lrl5zQy207HEeZrfRCc_fWxZxspKNDqlFDPI6VNQZgSnzaXuZRO]
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD6wSzaLQ0UuFmVfzF_hS7YLIS55IFBnqQeRo2YhamvEO4epVnIKG0_FvVckpLXg5pv5XxCIJ-vBft8W_MBza7Wjr5EB6lZTHKeIdDKzTCfmtcB8UPHkli2B92LiuDLaH7mRLqR5Jvqw714ub_SelgjpGy6M0HbN3_cLV7Je81SCX0m5Pz8=]
- Determination of pKa of Triazolo[5,1-c][1][2][3]triazines in Non-Aqueous Media by Potentiometric Titration. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHriuHZByvxDVOlDh2OAjIL2dPeED99TGk7nGIEnPAJcbdq8KXJpe9sU6CmN3bT8gXljbucgAfMPJEklmw1IE6EcjolbTEk8BuRcQI>]
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/TAgdoydQ4zSgWc_km7M4oiYh8pfS1Ujmk47bVqZjgfA8UrtPZRsro8KUiKba7u49dqrnl_qywFiYgch-Dx0EehSex6jw5uiVP7odRKwmbcCKq_AeH1]
- Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/OF9oUzhPbgO4bvHdpK3GGf1tM9EV2hqkl2a8BbxFQ6RcNmpvpErOkzZubZJCESVALUaj2wh1MzXHeV1V3b5watsQVEsUpArAgRsi6TyIWlx-1sp_j17GouaLg7cfKoZfQd6buiWhHtOctWNa7dNONfycJ6qkPct54Ksl5RpXUW_jRtdQzOBF0p7budsYVFs91OE0gBUYhNSE1ln0tQWf7HiZ9DD]
- Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiUF2Yrcye4kbXi_GCveQQfkFoSztMi_Ztm1OIufY6Qag3PEubppws_f2LKEX8b578yswm50isJ0tol_hYX--bNKB0_eFDQaUXIX3Fc]
- 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF28tGYzeZSUAV7Trst5YbtfXr_b4sul3vI8MoY25uJT2CPJzvFhdzNtMhuxgdWEv3lcRv9Xnl51Th-j62zQWE-NiW5MzXw3D7XoDRLNjD8hFfD8=]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHinR4zUthFtSKWOOi1eO8u5k8yyxtfLZhScVcpwpfazkSMdHQlTZqjL4hbjVRiWeUbRiQ9_IP0VAst7iYtVouvk2SCCaXqGyndXfyQNA==]
- [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/aVwOZjyDpBPOCrabgYpu783V5JBMd1xj73Shqw_gZQX0SJu-Oe1Eune-tJAsM50jnaARXqncwqjLoHoaWI5mK8BCA9O2beXR9lo6kg2-BCwxQP]
- [1][2][3]Triazolo[1,5-a]pyrazine - NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERXD7Q8q9nLbJcSXTPy8uMRCVsNcMxrPo65eYj33Q7MA3Bv7oDNOvrMZNXrGQMM1YV19AJmPCI_8BPujxnaN4sVbRp5sd28D-HcBvHrKvY5jHxlPhQL017INv]
- Triazolopyrazines | Fisher Scientific. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA8UH3IzYNR8oltEj2v09azP-lwgcYMEt1URBRdVc6CBjNcpRZXHZVsGGJaeelDrAz4wB4PxvKZbyYJBiUOOobMKzWx1F-qz5alo7h4JlmoJvw7hcgDcuWT7Zg4QQBY=>]
- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine - Sigma-Aldrich (BLD Pharmatech). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/b9MhfMN0GhbMKGcCzv1AQUclAZJ3DPInbacCzhYmWJ7hF0dXxzCoytUMqzqzAGKo9c_ypC5uedhl2ZDEjcbX7gK4WZy-HhZ6rYj1AOc_pt_c9vJ]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (681249-56-9) for sale [vulcanchem.com]

- 2. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 3. 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | C6H7F3N4 | CID 34176329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9|ZaiQi Bio-Tech [chemzq.com]
- 5. 2-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE-埃杜化学 [chemido.com]
- 6. 2-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFIS
- 7. 2-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE CAS#: 681249-56-9 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine]. BenchChem, [2026]. [Online PDF]. . properties-of-2-trifluoromethyl-triazolo-1-5-a-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 1

Ontario, CA 91

Phone: (601) 21

Email: info@be